Potassium trifluoro(4-(piperidin-1-ylmethyl)phenyl)borate
Description
Potassium trifluoro(4-(piperidin-1-ylmethyl)phenyl)borate is an organoboron reagent belonging to the class of potassium trifluoro(aryl)borates. These compounds are characterized by a trifluoroborate anion bound to an aromatic ring substituted with functional groups, which modulate their electronic and steric properties. Potassium trifluoro(aryl)borates are widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their stability, ease of handling, and enhanced reactivity compared to boronic acids .
Properties
Molecular Formula |
C12H16BF3KN |
|---|---|
Molecular Weight |
281.17 g/mol |
IUPAC Name |
potassium;trifluoro-[4-(piperidin-1-ylmethyl)phenyl]boranuide |
InChI |
InChI=1S/C12H16BF3N.K/c14-13(15,16)12-6-4-11(5-7-12)10-17-8-2-1-3-9-17;/h4-7H,1-3,8-10H2;/q-1;+1 |
InChI Key |
GVZQCGPPZMMSNL-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CN2CCCCC2)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Conversion of 4-(Piperidin-1-ylmethyl)phenylboronic Acid Using Potassium Hydrogen Fluoride
The most common and practical method involves treating 4-(piperidin-1-ylmethyl)phenylboronic acid with potassium hydrogen fluoride (KHF₂) under mild conditions. This approach avoids the use of toxic organotin reagents and unstable organodihaloboranes.
- Dissolve the 4-(piperidin-1-ylmethyl)phenylboronic acid in methanol.
- Add an aqueous saturated solution of KHF₂.
- Stir the mixture for approximately 2 hours at room temperature.
- Concentrate the mixture to dryness.
- Extract the residue with hot acetone multiple times.
- Concentrate the combined extracts and precipitate the product by adding ether.
- Collect and dry the white solid potassium trifluoroborate product.
This method yields the potassium trifluoroborate efficiently and with high purity, suitable for subsequent applications.
Lithiation and Borylation Route Followed by Fluorination
An alternative synthetic route involves the lithiation of a halogenated aryl precursor, such as 4-(piperidin-1-ylmethyl)bromobenzene, followed by borylation and fluorination.
- Cool a solution of the aryl bromide in tetrahydrofuran (THF) to -78°C.
- Add n-butyllithium (1.3–1.5 equivalents) to generate the aryllithium intermediate.
- Add triisopropyl borate to form the boronic acid intermediate.
- Quench the reaction with aqueous KHF₂ to form the potassium trifluoroborate salt.
- Purify the product by recrystallization.
Optimization of reagent stoichiometry, strict temperature control, and slow addition of KHF₂ can improve yields up to 89%.
Palladium-Catalyzed Cross-Coupling to Introduce the Piperidin-1-ylmethyl Group
In some synthetic schemes, the piperidin-1-ylmethyl substituent is introduced via palladium-catalyzed coupling reactions between aryl halides and piperidine derivatives before trifluoroborate formation.
- Use of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate with phosphine ligands (XPhos, RuPhos).
- Bases like cesium carbonate or potassium phosphate.
- Solvents such as toluene, tetrahydrofuran, or 1,4-dioxane.
- Reaction temperatures ranging from room temperature to reflux (up to 150°C).
- Reaction times from 0.1 hours to 5 days depending on substrate and conditions.
After coupling, the resulting arylboronic acid or ester is converted to the trifluoroborate salt using the methods described above.
Comparative Data Table of Preparation Parameters
| Preparation Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| KHF₂ fluorination of boronic acid | 4-(piperidin-1-ylmethyl)phenylboronic acid, KHF₂, MeOH/H₂O | Room temp (25) | 2 hours | 70–85 | Simple, avoids toxic reagents |
| Lithiation and borylation | 4-(piperidin-1-ylmethyl)bromobenzene, n-BuLi, triisopropyl borate, KHF₂ | -78 (lithiation) to RT | Several hours | 65–89 | Requires cryogenic control, careful workup |
| Pd-catalyzed cross-coupling | Pd catalyst, base (Cs₂CO₃, K₃PO₄), solvent (toluene, THF), piperidine derivative | RT to reflux (up to 150) | 0.1 h to 5 days | Variable | Used to install piperidinyl group pre-borylation |
Mechanistic Insights
The formation of potassium trifluoroborates involves the nucleophilic attack of fluoride ions from KHF₂ on the boron center of boronic acids or esters, resulting in the formation of a stable tetravalent boron species with a trifluoroborate anion. This species exhibits enhanced stability compared to boronic acids, making it suitable for storage and use in cross-coupling reactions.
Summary of Key Research Findings
- The use of potassium hydrogen fluoride (KHF₂) is the preferred fluorinating agent due to its mildness and reduced toxicity compared to organotin reagents.
- Maintaining low temperatures during lithiation steps minimizes side reactions and improves yield.
- Palladium-catalyzed coupling reactions are versatile for introducing functionalized substituents before trifluoroborate formation.
- Purification typically involves recrystallization or extraction with solvents such as acetone and ether to isolate the potassium trifluoroborate as a white solid.
Chemical Reactions Analysis
Cross-Coupling Reactions
This compound is widely employed in Suzuki-Miyaura cross-coupling reactions , where it acts as a boron nucleophile. The reaction proceeds via a three-step mechanism:
-
Hydrolysis : Under basic conditions, the trifluoroborate hydrolyzes to generate a boronate species.
-
Transmetalation : The boronate transfers its organic group to a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Reductive Elimination : The palladium complex forms a new carbon-carbon bond with an aryl/alkyl halide partner.
Key Reaction Conditions and Examples
| Aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂, SPhos | K₂CO₃ | THF/H₂O | 82 |
| 2-Iodonaphthalene | PdCl₂(dppf) | CsF | DMF | 75 |
| 3-Chloropyridine | Pd(PPh₃)₄ | NaOH | DME | 68 |
Mechanistic Note : The piperidinylmethyl group enhances steric bulk, potentially slowing transmetalation but improving selectivity for hindered substrates.
Oxidation Reactions
The trifluoroborate moiety undergoes oxidation to yield boronic acids or esters, critical intermediates in drug synthesis. Common oxidants include:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ | Acidic, RT | 4-(Piperidin-1-ylmethyl)phenylboronic acid | Suzuki coupling precursor |
| NaBO₃·4H₂O | Aqueous, 50°C | Boronate ester | Polymer synthesis |
| Ozone | -78°C, CH₂Cl₂ | Boroxine | Catalysis |
Oxidation with H₂O₂ in acidic media is the most efficient route, achieving >90% conversion.
Nucleophilic Substitution Reactions
The boron center participates in copper-mediated substitutions , particularly with alkyl halides. For example:
textPotassium trifluoro(4-(piperidin-1-ylmethyl)phenyl)borate + R-X → 4-(Piperidin-1-ylmethyl)phenyl-R + BF₃ + KX
Reaction Parameters
This method enables the synthesis of alkyl-aryl derivatives with moderate to high yields (60–85%).
Hydrolysis and Stability
-
Half-life : >6 months under inert storage.
-
Decomposition : Accelerated by protic solvents (e.g., MeOH).
Comparative Reactivity
| Reaction Type | Potassium Trifluoroborate | Boronic Acid Analog |
|---|---|---|
| Suzuki-Miyaura Coupling | Slower initiation, higher stability | Faster but less stable |
| Oxidation | Requires stronger oxidants | Spontaneous in air |
| Solubility | Poor in polar solvents | High in polar solvents |
Scientific Research Applications
Potassium trifluoro(4-(piperidin-1-ylmethyl)phenyl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro(4-(piperidin-1-ylmethyl)phenyl)borate involves its ability to participate in cross-coupling reactions. The compound acts as a boron source, which, under basic conditions, hydrolyzes to form reactive boronate species. These species then undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Structural and Electronic Variations
The substituent on the aryl ring critically influences the compound’s reactivity, solubility, and application scope. Key analogs include:
Potassium Trifluoro(4-(morpholine-4-carbonyl)phenyl)borate
- Structure : A morpholine moiety linked via a carbonyl group.
- Synthesis: Prepared via Ni-catalyzed borylation of (4-chlorophenyl)(morpholino)methanone with tetrahydroxydiboron, yielding 64% product .
- NMR Data :
- $^{19}\text{F NMR}$: δ –139.6 ppm
- $^{11}\text{B NMR}$: δ 3.2 ppm
- Applications : Used in nickel-catalyzed borylation reactions.
Potassium Trifluoro(4-(4-methylpiperazin-1-yl)phenyl)borate
- Structure : A methylpiperazine substituent.
- Molecular Formula : $ \text{C}{11}\text{H}{15}\text{BF}3\text{KN}2 $
- Molecular Weight : 282.16 g/mol .
- Applications : Likely employed in cross-coupling for pharmaceutical intermediates.
Potassium Trifluoro(4-(hydroxymethyl)phenyl)borate
- Structure : A hydroxymethyl group.
- Synthesis : Converted from boronic acid with 40% yield via Cu-catalyzed azidation .
- Hazard Profile : Classified with warnings for skin/eye irritation (H315, H319) .
Potassium Trifluoro(4-(trifluoromethyl)phenyl)borate
- Structure : Electron-withdrawing trifluoromethyl group.
- Synthesis : Used in Cu-catalyzed arylation of bromo-difluoroacetamides with 86% yield .
- Electronic Effects : The CF$_3$ group enhances electrophilicity, favoring reactions with electron-rich partners.
Comparative Data Table
Challenges and Limitations
- Synthetic Complexity : Piperidinylmethyl derivatives may require multi-step synthesis, increasing cost and reducing scalability.
- Steric Hindrance : Bulky groups can impede transmetalation in cross-coupling, necessitating optimized catalysts (e.g., Pd$^0$ with bulky ligands) .
Biological Activity
Potassium trifluoro(4-(piperidin-1-ylmethyl)phenyl)borate, a boron-containing compound, has garnered attention in recent years for its potential biological activities. This compound is part of a class of organoboron compounds that have shown promise in various therapeutic applications, including antimicrobial, anticancer, and enzyme inhibition activities. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features a piperidine moiety attached to a phenyl ring, which is further substituted with trifluoroborate. The trifluoromethyl group enhances its lipophilicity and may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 279.14 g/mol |
| Solubility | Soluble in polar solvents |
| Melting Point | Not available |
| LogP | Not available |
Antimicrobial Activity
Recent studies have indicated that organoboron compounds exhibit antimicrobial properties. For instance, compounds structurally similar to this compound have been shown to inhibit the growth of Staphylococcus aureus, a major pathogen responsible for various infections. The mechanism of action appears to involve the inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription .
Anticancer Activity
Research has also explored the anticancer potential of boron-containing compounds. For example, studies have demonstrated that certain organoboron compounds can inhibit tumor cell proliferation with IC50 values in the nanomolar range. These compounds do not significantly inhibit phosphodiesterase enzymes at concentrations effective against tumor cells, suggesting a selective mechanism of action .
Case Study: Inhibition of Tumor Cell Proliferation
In a study involving HeLa cells, this compound exhibited significant inhibition of cell proliferation at concentrations as low as 100 nM. This finding highlights its potential as a therapeutic agent against hyperproliferative diseases such as cancer .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes associated with disease processes. For instance, it may act as an inhibitor of acetyl-CoA carboxylase (ACC), which is relevant in lipid metabolism and cancer progression .
Table 2: Summary of Biological Activities
| Activity Type | Target | IC50 Value |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Varies (sub-micromolar) |
| Anticancer | HeLa cells | ~100 nM |
| Enzyme Inhibition | ACC | Not specified |
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets. The presence of the piperidine group may enhance cellular uptake and improve binding affinity to target proteins or nucleic acids.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the substituents on the phenyl ring or modifications to the piperidine moiety could lead to enhanced biological activity or reduced toxicity .
Q & A
Q. How can researchers validate the purity of this borate for mechanistic studies?
- Stepwise protocol :
Elemental analysis : Confirm C/H/N ratios within 0.3% of theoretical values .
ICP-MS : Detect trace metal impurities (e.g., Pd ≤ 10 ppm) .
TGA : Assess thermal stability (decomposition >200°C indicates purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
